Levalbuterol - 34391-04-3

Levalbuterol

Catalog Number: EVT-312097
CAS Number: 34391-04-3
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levalbuterol, also known as levosalbutamol, is the (R)-enantiomer of the short-acting β2-adrenergic receptor agonist salbutamol (albuterol). [] It is a single isomer version of albuterol, which is marketed as a racemic mixture of (R)- and (S)-albuterol. [] Levalbuterol exhibits greater binding affinity to the β2-adrenergic receptor compared to (S)-albuterol. [] Its role in scientific research primarily revolves around its bronchodilatory properties and potential therapeutic benefits in managing respiratory conditions, particularly asthma, in both humans and animals. [, ]

Future Directions
  • Mechanism of Action: Continued investigation into the specific molecular mechanisms by which levalbuterol interacts with β2-adrenergic receptors and its downstream signaling pathways. [, ] This knowledge could contribute to the development of more targeted and effective therapies for respiratory conditions.
  • Enantiomer-Specific Effects: Further investigation into the potential counteractive and pro-inflammatory effects of (S)-albuterol, [, , , ] which could shed light on the advantages of using the single-enantiomer levalbuterol over racemic albuterol in various clinical settings.
  • Personalized Medicine: Exploring the potential for personalized treatment approaches using levalbuterol, taking into account individual patient factors and responses to medication. [, , ]

Albuterol

Compound Description: Albuterol, also known as salbutamol, is a racemic mixture composed of equal parts of its two enantiomers: (R)-albuterol (Levalbuterol) and (S)-albuterol. It acts as a short-acting β2-adrenergic agonist, primarily used to relieve bronchospasm in conditions like asthma and COPD. []

Relevance: Albuterol is directly relevant to Levalbuterol as it is the racemic mixture from which Levalbuterol is derived. While both possess bronchodilatory effects, studies suggest that Levalbuterol, the (R)-enantiomer, might offer advantages in terms of efficacy and side effects compared to the racemic albuterol. []

(S)-Albuterol

Compound Description: (S)-Albuterol is the inactive enantiomer of albuterol. While lacking significant bronchodilatory effects, research suggests that (S)-albuterol might possess pro-inflammatory properties and could potentially counteract the beneficial effects of (R)-albuterol (Levalbuterol). []

Relevance: (S)-Albuterol is directly relevant to Levalbuterol because it is the other enantiomer present in racemic albuterol. Understanding the contrasting effects of (S)-albuterol helps to elucidate the potential advantages of utilizing the purified (R)-enantiomer, Levalbuterol, in treating asthma and other respiratory conditions. []

Ipratropium Bromide

Compound Description: Ipratropium bromide is an anticholinergic medication, often used in combination with short-acting β2-agonists like albuterol and Levalbuterol for treating bronchospasm in conditions like COPD and asthma. []

Relevance: While not structurally related to Levalbuterol, Ipratropium Bromide is often researched in conjunction with both Levalbuterol and racemic albuterol for the treatment of similar respiratory conditions. The research aims to compare the efficacy and safety of these combinations and to evaluate their potential benefits over monotherapy. []

Methylprednisolone

Compound Description: Methylprednisolone is a corticosteroid medication with potent anti-inflammatory properties. It is often used in managing acute exacerbations of asthma and COPD, frequently in combination with bronchodilators like Levalbuterol. []

Relevance: Similar to Ipratropium Bromide, Methylprednisolone is often studied in clinical settings alongside Levalbuterol and racemic albuterol for managing similar respiratory conditions. While not structurally related, understanding the combined effects of Methylprednisolone with Levalbuterol can be essential for optimizing treatment strategies for acute respiratory distress. []

Levalbuterol Hydrochloride

Compound Description: Levalbuterol Hydrochloride is the hydrochloride salt form of Levalbuterol. This form is frequently used in pharmaceutical formulations due to its enhanced water solubility, which makes it suitable for nebulized solutions and other delivery methods. [, ]

Relevance: Levalbuterol Hydrochloride is directly relevant to Levalbuterol, as it is the salt form commonly employed in pharmaceutical preparations. Studies often investigate the specific properties and efficacy of Levalbuterol Hydrochloride in comparison to racemic albuterol for treating respiratory conditions. [, ]

Source and Classification

Levalbuterol is classified as a bronchodilator and falls under the category of beta-2 adrenergic agonists. It works by stimulating beta-2 adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscle. This compound is typically administered via inhalation, allowing for direct delivery to the lungs, which enhances its efficacy while minimizing systemic side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of levalbuterol involves several methods, primarily focusing on the resolution of racemic albuterol to isolate the active (R)-enantiomer. Common techniques include:

  1. Chiral Separation: Utilizing chiral resolving agents such as D-dibenzoyltartaric acid or D-ditoluoyltartaric acid to separate enantiomers through diastereomer formation .
  2. Chemical Reactions: The synthesis can involve reactions with formaldehyde and acetic anhydride under controlled conditions to yield levalbuterol efficiently .
  3. Solvent Extraction: Techniques using solvents like dichloromethane for purification and separation of products are frequently employed .

The optimization of these methods has been explored to improve yield and reduce costs associated with large-scale production.

Molecular Structure Analysis

Structure and Data

Levalbuterol has a specific molecular structure characterized by its chiral center. The chemical formula for levalbuterol is C13_{13}H21_{21}NO3_{3}, with a molecular weight of approximately 225.31 g/mol. The structural representation includes:

  • A tert-butyl group, which contributes to its selectivity for beta-2 receptors.
  • A hydroxymethyl group that enhances its solubility and bioavailability.

The stereochemistry is crucial, as only the (R)-enantiomer exhibits significant therapeutic activity.

Chemical Reactions Analysis

Reactions and Technical Details

Levalbuterol undergoes various chemical reactions during its synthesis and metabolism:

  1. Synthesis Reactions: The reaction between starting materials such as salbutamol derivatives with formaldehyde leads to the formation of levalbuterol through nucleophilic addition mechanisms .
  2. Degradation Pathways: In vivo, levalbuterol may undergo metabolic transformations primarily in the liver, where it can be conjugated or oxidized, affecting its pharmacokinetics .
  3. Stability Studies: Investigations into its stability under various conditions (temperature, pH) are essential for ensuring therapeutic efficacy over time.
Mechanism of Action

Process and Data

Levalbuterol acts primarily through beta-2 adrenergic receptor agonism. Upon inhalation:

  1. Receptor Activation: Levalbuterol binds selectively to beta-2 receptors located on bronchial smooth muscle cells.
  2. Signal Transduction: This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate levels.
  3. Muscle Relaxation: The rise in cyclic adenosine monophosphate leads to relaxation of smooth muscle fibers, resulting in bronchodilation.

This mechanism provides rapid relief from bronchospasm, making levalbuterol an effective rescue medication during asthma attacks.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Levalbuterol exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.
  • Melting Point: The melting point ranges from 232°C to 234°C .
  • pH Stability: Its stability is influenced by pH levels, with optimal activity observed around neutral pH.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Levalbuterol is primarily used in clinical settings for:

  1. Asthma Management: As a rescue inhaler for acute asthma symptoms.
  2. Chronic Obstructive Pulmonary Disease Treatment: Providing long-term control over bronchospasm associated with COPD.
  3. Research Applications: Studied for its pharmacological effects compared to other beta-agonists, particularly regarding safety profiles and efficacy in diverse populations .
Molecular Pharmacology of Levalbuterol

Stereochemistry and Enantiomeric Differentiation

Levalbuterol ((R)-albuterol) is the pharmacologically active enantiomer of the racemic albuterol mixture. Its chiral center resides at the β-carbon of the ethylamine side chain, conferring strict stereospecificity for β2-adrenergic receptor (β2-AR) engagement. The (R)-configuration enables optimal three-dimensional alignment with the receptor’s ligand-binding pocket, while the (S)-enantiomer exhibits negligible binding affinity (<1/100th of (R)-albuterol) [7] [9].

Enantiomeric purity is critical for therapeutic efficacy. Racemic albuterol contains a 50:50 mixture of (R)- and (S)-albuterol, yet the (S)-isomer accumulates preferentially in pulmonary tissue due to slower clearance. In vitro studies demonstrate that (S)-albuterol competes with (R)-albuterol at β2-ARs, potentially attenuating bronchodilation [6] [9]. Pharmaceutical synthesis of levalbuterol isolates the (R)-enantiomer via chiral chromatography or asymmetric synthesis, achieving >99% enantiomeric excess (e.e.) [7].

Table 1: Stereochemical Properties of Albuterol Enantiomers

Property(R)-Albuterol (Levalbuterol)(S)-Albuterol
Absolute ConfigurationR at β-carbonS at β-carbon
β2-AR Affinity (Ki)1.2 nM>1000 nM
Receptor ActivityFull agonistInactive
Typical Purity in Formulations≥99% e.e.Not applicable

β2-Adrenergic Receptor Binding Dynamics

Levalbuterol binds the orthosteric site of β2-AR, a G protein-coupled receptor (GPCR) with seven transmembrane helices. Key interactions include:

  • Ionic bond formation between the protonated amine of levalbuterol and Asp113 in transmembrane helix 3 (TM3) [1] [4].
  • Hydrogen bonding of the chiral β-hydroxyl group with Ser203/Ser207 in TM5, stabilizing the active receptor conformation [1] [5].
  • Aromatic stacking between the saligenin ring and Phe290 in TM6 [4].

Binding triggers conformational changes in the intracellular receptor domains, facilitating coupling to stimulatory G proteins (Gs). This activates adenylate cyclase, elevating intracellular cyclic AMP (cAMP) from basal levels of ~10 pmol/mg protein to >200 pmol/mg protein within minutes [4]. cAMP-dependent protein kinase A (PKA) phosphorylates multiple targets, including:

  • Calcium-activated potassium channels, inducing hyperpolarization.
  • Myosin light chain kinase, inhibiting its activity and reducing actin-myosin cross-bridge formation.
  • Phospholamban in sarcoplasmic reticulum, enhancing Ca2+ reuptake [1] [4].

The net effect is smooth muscle relaxation and bronchodilation. Levalbuterol’s binding kinetics show rapid association (kon = 4.7 × 106 M−1min−1) and moderate dissociation (koff = 0.21 min−1), sustaining receptor occupancy for 4–6 hours post-inhalation [4].

Pharmacokinetic Profile: Absorption, Metabolism, and Elimination

Levalbuterol’s pharmacokinetics are route-dependent. When delivered via inhalation (MDI or nebulizer), 90% of the dose deposits in the oropharynx and is swallowed, while 10–20% reaches the bronchial tree. Pulmonary absorption occurs rapidly (Tmax = 0.5 hours), bypassing first-pass metabolism [7] [9].

Systemic metabolism involves hepatic sulfotransferases (SULT1A3), conjugating the phenolic hydroxyl group to form levalbuterol sulfate. Minor pathways include glucuronidation and N-oxidation. The (R)-enantiomer is metabolized 2–3× faster than (S)-albuterol, explaining its lower accumulation in tissues [7] [9].

Elimination is predominantly renal, with 70–85% excreted as metabolites within 24 hours. The terminal half-life (t½) is 3.3–4.0 hours—slightly shorter than racemic albuterol (4–6 hours) due to reduced tissue retention [9].

Table 2: Key Pharmacokinetic Parameters of Inhaled Levalbuterol

ParameterValueNotes
Bioavailability30–40% (inhalation)Higher in asthmatic airways
Protein Binding55–65%Primarily albumin
Metabolic PathwaysSulfation (70%), glucuronidation (25%)SULT1A3-mediated
Active MetabolitesNoneSulfate conjugate is inactive
Elimination Half-life3.3–4.0 hoursUnchanged in hepatic impairment
Renal Excretion75% (as metabolites)Dose adjustment needed if eGFR <30 mL/min

Comparative Affinity Analysis: (R)- vs. (S)-Albuterol Isomers

The pharmacological disparity between albuterol enantiomers is quantifiable through receptor binding and functional assays:

  • β2-AR Binding Affinity: Levalbuterol exhibits a Ki of 1.2 nM for human β2-AR, whereas (S)-albuterol shows negligible displacement of radiolabeled dihydroalprenolol even at 10 μM concentrations [7] [9].
  • Intrinsic Activity: In tracheal smooth muscle preparations, levalbuterol achieves half-maximal relaxation (EC50) at 5 nM. Racemic albuterol requires 8 nM, and (S)-albuterol alone shows no effect at ≤100 nM [6].
  • Off-Target Effects: (S)-albuterol enhances Ca2+ oscillations in mast cells via Gi-coupled receptors, potentially amplifying histamine release and inflammation. Levalbuterol lacks this activity [6] [9].

Table 3: Functional Comparison of Albuterol Enantiomers

ParameterLevalbuterol ((R)-Enantiomer)(S)-Albuterol
β2-AR Ki (nM)1.2 ± 0.3>1000 (no significant binding)
EC50 for Bronchodilation5 nM>1000 nM
cAMP Production (Fold Increase)42×1.1× (basal)
Mast Cell DegranulationNo effectPotentiation at 100 nM
Anti-inflammatory ActivityVia 11β-HSD1 induction*Not observed

* Levalbuterol upregulates 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in airway epithelia, converting inactive cortisone to active cortisol, thereby enhancing local glucocorticoid effects [6].

The enantioselective efficacy extends to gene regulation: Levalbuterol—but not (S)-albuterol—induces 11β-HSD1 mRNA expression in murine airway epithelial cells (4.8-fold increase, p<0.01), potentiating endogenous anti-inflammatory pathways [6]. This stereospecificity underscores the therapeutic advantage of enantiopure levalbuterol over racemic formulations.

Properties

CAS Number

34391-04-3

Product Name

Levalbuterol

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m0/s1

InChI Key

NDAUXUAQIAJITI-LBPRGKRZSA-N

SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O

Synonyms

Hydrochloride, Levalbuterol
Hydrochloride, Levosalbutamol
Levalbuterol
Levalbuterol Hydrochloride
Levosalbutamol Hydrochloride
Xopenex

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.